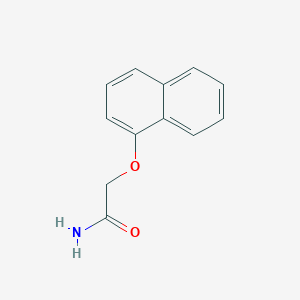

2-(Naphthalen-1-yloxy)acetamide

Vue d'ensemble

Description

2-(Naphthalen-1-yloxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a naphthalene ring attached to an acetamide group through an ether linkage

Mécanisme D'action

Target of Action

The primary target of 2-(Naphthalen-1-yloxy)acetamide is the Transient Receptor Potential Melastatin 4 (TRPM4) . TRPM4 is considered a potential target for cancer and other human diseases . In addition, it has been suggested that the compound may also interact with cytochrome P450 lanosterol 14α-demethylase of C. albicans .

Biochemical Pathways

Given its potential targets, it may affect pathways related tocell proliferation and apoptosis , as well as ergosterol synthesis , which is crucial for fungal cell membrane integrity.

Result of Action

This compound has shown promising antiproliferative activity against prostate cancer cell lines . It has been observed to suppress colony formation and the expression of androgen receptor (AR) protein in prostate cancer cells . Furthermore, it can concentration-dependently induce cell apoptosis in prostate cancer cells .

Analyse Biochimique

Biochemical Properties

It is known that naphthalene derivatives can interact with various enzymes and proteins

Cellular Effects

Some naphthalene derivatives have been shown to have cytotoxic effects on cancer cells It is possible that 2-(Naphthalen-1-yloxy)acetamide could have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yloxy)acetamide typically involves the reaction of naphthol with chloroacetamide in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of naphthol is replaced by the acetamide group. The reaction conditions often include the use of a solvent such as ethanol and a base like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Naphthalen-1-yloxy)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine group.

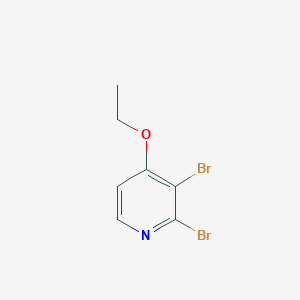

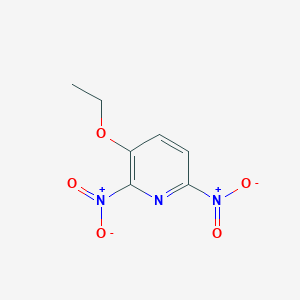

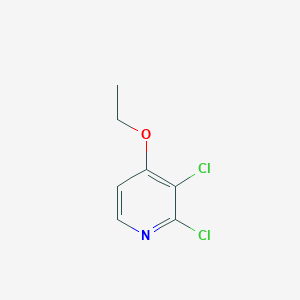

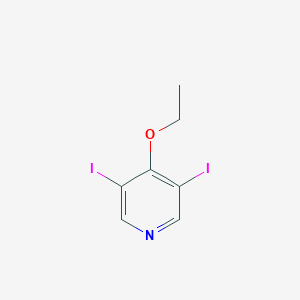

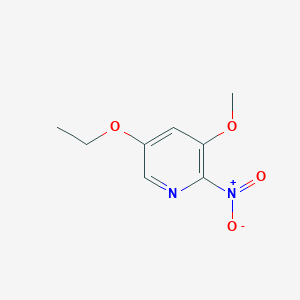

Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Naphthylamine derivatives.

Substitution: Nitro-naphthalene or halo-naphthalene derivatives.

Applications De Recherche Scientifique

2-(Naphthalen-1-yloxy)acetamide has several applications in scientific research:

Medicinal Chemistry: It has been studied for its potential as a TRPM4 inhibitor, which could be useful in the treatment of prostate cancer.

Material Science: The compound can be used as a precursor in the synthesis of electroluminescent materials and other advanced materials.

Biological Studies: It has shown potential in antifungal and antimicrobial activities, making it a candidate for developing new therapeutic agents.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Naphthalen-2-yloxy)acetamide: Similar in structure but with the ether linkage at the 2-position of the naphthalene ring.

Naphthoxyacetic acid: Contains a carboxylic acid group instead of an acetamide group.

Naphthylacetamide: Lacks the ether linkage and has a direct connection between the naphthalene ring and the acetamide group.

Uniqueness

2-(Naphthalen-1-yloxy)acetamide is unique due to its specific ether linkage at the 1-position of the naphthalene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry and material science.

Propriétés

IUPAC Name |

2-naphthalen-1-yloxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZGTCIAWFYNLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

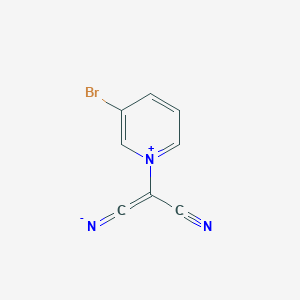

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2-(Naphthalen-1-yloxy)acetamide contribute to its local anesthetic activity?

A1: While the exact mechanism of action isn't detailed in the provided research [, ], it's likely that this compound derivatives, like many local anesthetics, exert their effects by interacting with voltage-gated sodium channels in neurons. These channels are crucial for generating action potentials, the electrical signals that transmit pain sensations. By blocking these channels, the compounds prevent pain signals from reaching the brain.

Q2: What is the significance of the dissociation constant (pKa) in the context of this compound's anesthetic activity?

A2: The dissociation constant (pKa) is a crucial parameter for local anesthetics as it dictates the ratio of ionized to unionized forms of the molecule at a given pH. For this compound (specifically the derivative with a diethylaminoethyl substituent on the acetamide nitrogen), the pKa was determined to be 8.6 []. This means that at physiological pH (around 7.4), a significant portion of the molecule exists in its ionized form.

Q3: Were there any notable findings regarding the in vivo activity of this compound derivatives?

A3: Yes, the research highlighted promising results for one particular derivative, N-(2-Diethylaminoethyl)-2-(naphthalen-1-yloxy)acetamide oxalate []. In various animal models (infiltration anesthesia, sciatic nerve block, and corneal anesthesia), this compound demonstrated local anesthetic activity comparable to lidocaine in terms of potency, onset time, and duration of action []. This suggests that this compound derivatives hold potential for further development as local anesthetic agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.